(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an epoxide in the presence of a base, leading to the formation of the dioxinopyridine ring .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl-methanol
- 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Uniqueness
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol is unique due to its specific substitution pattern on the dioxinopyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOMKOGJYRREF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619189 |
Source
|
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-46-5 |
Source
|
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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